

Chemical structure and properties of C.I. Reactive Black 5

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C.I. Reactive Black 5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, properties, synthesis, and reaction mechanisms of C.I. **Reactive Black 5** (RB5). It is intended to serve as a comprehensive resource for professionals in research and development who require detailed technical information on this widely used reactive dye.

Chemical Identity and Physicochemical Properties

C.I. **Reactive Black 5** is a bis-azo reactive dye known for its deep black shade and excellent fastness properties when applied to cellulosic fibers.[1][2][3] It belongs to the vinyl sulfone class of reactive dyes, which form covalent bonds with the substrate.[1]

The key identifiers and physicochemical properties of C.I. **Reactive Black 5** are summarized in the table below.



Property	Value	Reference(s)
C.I. Name	Reactive Black 5	[4][5]
C.I. Number	20505	[4][5]
CAS Number	17095-24-8	[4][6][7][8]
Molecular Formula	C26H21N5Na4O19S6	[4][7][9]
Molecular Weight	991.82 g/mol	[4][7][9]
IUPAC Name	Tetrasodium;4-amino-5- hydroxy-3,6-bis[[4-(2- sulfonatooxyethylsulfonyl)phen yl]diazenyl]naphthalene-2,7- disulfonate	[7][10][11]
Appearance	Black powder	[4][11][12]
Solubility in Water	100 g/L at 20°C; >200 g/L at 80°C	[4][12][13]
Melting Point	>300 °C	[11][12][13]
Maximum Absorption (λmax)	597 nm	[12][13][14]

Chemical Structure

C.I. **Reactive Black 5** is a complex bis-azo compound.[10][15] Its structure is characterized by a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety, which is coupled with two diazotized 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate groups.[4] The molecule contains two vinyl sulfone (-(SO₂)CH₂CH₂OSO₃Na) reactive groups, which are responsible for its ability to form covalent bonds with hydroxyl groups on cellulosic fibers.[1]



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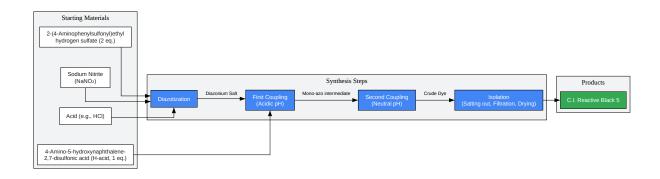
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Synthesis and Manufacturing Process

The synthesis of C.I. **Reactive Black 5** is a multi-step process involving diazotization and coupling reactions.[4][15]

- Diazotization: The process begins with the diazotization of two molar equivalents of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate. This is typically carried out using sodium nitrite in an acidic medium.
- Coupling: The resulting diazonium salt is then coupled with one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). The first coupling occurs under acidic conditions, directing the substitution to the ortho position of the amino group. The second coupling is performed under neutral or slightly alkaline conditions, targeting the ortho position of the hydroxyl group.[15]
- Isolation: The final product is isolated from the reaction mixture by salting out, followed by filtration and drying.[15]





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Caption: Synthesis workflow for C.I. Reactive Black 5.

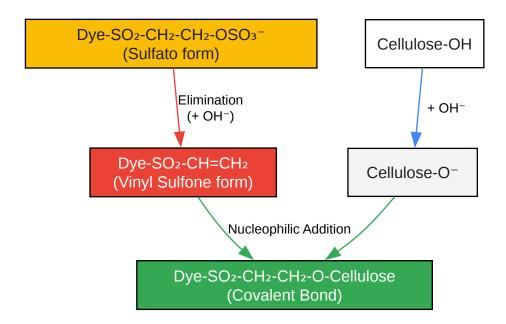
Reaction Mechanism with Cellulose

The key feature of C.I. **Reactive Black 5** is its ability to form a stable covalent bond with the hydroxyl groups of cellulosic fibers such as cotton.[1] This reaction ensures high wash fastness. The process occurs under alkaline conditions.

- Activation of the Reactive Group: In the presence of an alkali (e.g., sodium carbonate), the sulfatoethylsulfonyl group undergoes an elimination reaction to form the highly reactive vinyl sulfone group (-(SO₂)CH=CH₂).
- Nucleophilic Addition: The nucleophilic cellulosate anion (Cell-O⁻), formed from the hydroxyl group of cellulose in the alkaline medium, attacks the terminal carbon atom of the vinyl sulfone group.



 Covalent Bond Formation: This Michael-type addition reaction results in the formation of a stable ether linkage, covalently bonding the dye molecule to the cellulose fiber.



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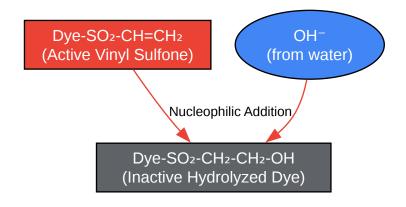
Caption: Covalent fixation pathway of C.I. Reactive Black 5 on cellulose.

Competing Reaction: Hydrolysis

A significant side reaction that occurs during the dyeing process is the hydrolysis of the reactive group. The highly reactive vinyl sulfone intermediate can react with hydroxide ions (OH⁻) from the water instead of the cellulose fiber.

This reaction forms an inactive hydroxyl derivative of the dye (Dye-SO₂-CH₂-CH₂-OH), which can no longer covalently bond to the fiber.[16] This hydrolyzed dye is only physically adsorbed and must be washed off to ensure good wet fastness.[16] The rates of both the elimination and hydrolysis reactions increase with rising temperature and pH.[17]





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Caption: Hydrolysis side reaction of C.I. Reactive Black 5.

Experimental Protocols

While specific laboratory protocols can vary, the following sections outline the general methodologies for key experiments involving C.I. **Reactive Black 5**.

This protocol describes a typical procedure for dyeing cotton fabric with C.I. **Reactive Black 5** in a laboratory setting.

- Material Preparation: A pre-weighed, scoured, and bleached cotton sample is used. The dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1).[16]
- Dyebath Setup: The required amount of C.I. **Reactive Black 5** (e.g., 2% on weight of fabric) is dissolved in deionized water. An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath to promote dye exhaustion.
- Dyeing: The cotton fabric is introduced into the dyebath at room temperature. The
 temperature is gradually raised to the dyeing temperature (typically around 60°C for this type
 of dye).[18] The process is continued for a set period (e.g., 30-45 minutes) to allow for dye
 exhaustion and diffusion into the fiber.
- Fixation: An alkali, typically sodium carbonate, is added to the dyebath to raise the pH (to 10.5-11.5), which initiates the fixation reaction between the dye and the fiber.[16] Fixation is continued for another period (e.g., 45-60 minutes) at the dyeing temperature.



- Washing Off: After dyeing, the fabric is rinsed thoroughly with cold water to remove residual chemicals. A soaping treatment at or near boiling temperature is then performed to remove any unfixed, hydrolyzed dye, ensuring optimal fastness properties.[16]
- Drying: The dyed fabric is finally rinsed and dried.

This protocol is for determining the maximum absorbance wavelength (λ max) of the dye.

- Stock Solution Preparation: A stock solution of C.I. Reactive Black 5 is prepared by accurately weighing a small amount of the dye powder and dissolving it in a known volume of deionized water.
- Serial Dilution: The stock solution is diluted to a concentration that falls within the linear range of the spectrophotometer's absorbance reading (typically < 1.0).
- Measurement: The absorbance spectrum of the diluted solution is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[19] Deionized water is used as the blank.
- Data Analysis: The wavelength corresponding to the highest absorbance peak in the visible region is identified as the λmax. For C.I. Reactive Black 5, this is consistently reported at approximately 597 nm.[12][14]

Fastness properties are evaluated according to standardized methods, such as those from the International Organization for Standardization (ISO).



Fastness Property	ISO Standard	Brief Methodology
Light Fastness	ISO 105-B02	The dyed fabric specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that mimics natural sunlight. The change in color is assessed by comparing the exposed sample against a set of blue wool standards that have known lightfastness ratings.[5]
Washing Fastness	ISO 105-C06	The dyed specimen, in contact with a specified multifibre fabric, is laundered in a standard soap or detergent solution under controlled conditions of time and temperature. The change in color of the specimen and the degree of staining on the multifibre fabric are evaluated using grey scales.[5]
Rubbing Fastness	ISO 105-X12	A piece of standard white cotton cloth is rubbed against the surface of the dyed specimen under specified conditions of pressure and motion (dry and wet). The amount of color transferred to the white cloth is assessed using a grey scale for staining. [5]

Summary of Fastness and Application Properties



C.I. **Reactive Black 5** is valued for its robust performance in various textile applications.

Property / Application	Description	Reference(s)
Light Fastness	Generally good, with reported grades around 4 on a scale of 1-8.	[18][20]
Washing Fastness	Excellent, with grades of 4-5 on a scale of 1-5, due to the stable covalent dye-fiber bond.	[18][20]
Rubbing Fastness (Wet)	Moderate, with typical grades of 2-3.	[20]
Leveling Power	Good to very good, allowing for uniform and even dyeing.	[5]
Primary Applications	Widely used for dyeing and printing on cotton, viscose, linen, and other cellulosic fibers. Also used in inks and specialty papers.	[3]
Dyeing Methods	Suitable for exhaust dyeing, continuous dyeing (pad-batch), and printing processes.	[5][18]

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